
7-溴喹唑啉
描述
Synthesis Analysis
The synthesis of 7-bromoquinazoline derivatives can involve various strategies, including halogenation of quinazoline compounds. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid demonstrates the use of a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange, starting from 2,6-dibromo-4-nitroaniline (Dumont & Slegers, 2010).
Molecular Structure Analysis
The structure of 7-bromoquinazoline derivatives has been analyzed through various methods, including crystallography. For instance, the structure of 7-bromoquinolin-8-ol was established, showing bromination at the 7-position and the presence of intermolecular and weak intramolecular O-H...N hydrogen bonds, influencing the compound's solid-state packing (Collis et al., 2003).
Chemical Reactions and Properties
7-Bromoquinazoline compounds can undergo various chemical reactions, including nucleophilic substitution, which enables the introduction of different substituents at the brominated site, leading to the formation of highly functionalized derivatives. An example includes the synthesis of 4-bromo-1,2-dihydroisoquinolines through the intramolecular reaction of a benzyl bromide and an α-imino carbene, facilitated by a rhodium catalyst, suggesting the formation of a bromonium ylide as the key intermediate (Jun He et al., 2016).
科学研究应用
1. Therapeutic Agents in Urinary Bladder Cancer Therapy
- Summary of the Application: Quinazoline derivatives are being studied as potential therapeutic agents in urinary bladder cancer therapy. These compounds constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
- Methods of Application: The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
- Results or Outcomes: The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds. Today, new quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
2. Pharmacological Diversification
- Summary of the Application: The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
- Methods of Application: Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
- Results or Outcomes: The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
3. Anti-Inflammatory Agents
- Summary of the Application: Quinazoline derivatives have been found to exhibit anti-inflammatory properties .
- Methods of Application: The specific methods of application can vary, but generally involve the synthesis of various quinazoline compounds with different active groups .
- Results or Outcomes: These compounds have shown potential as anti-inflammatory agents, although further research is needed to fully understand their mechanisms of action and potential therapeutic applications .
4. Anti-Bacterial Agents
- Summary of the Application: Quinazoline derivatives have been studied for their potential as anti-bacterial agents .
- Methods of Application: This typically involves the synthesis of quinazoline compounds and testing their effects on various bacterial strains .
- Results or Outcomes: Some quinazoline derivatives have shown promising anti-bacterial activity, but more research is needed to determine their potential for clinical use .
5. Anti-Cancer Agents
- Summary of the Application: Quinazoline derivatives have been found to exhibit anti-cancer properties . They have aroused great interest in medicinal chemists for the development of new drugs or drug candidates .
- Methods of Application: The specific methods of application can vary, but generally involve the synthesis of various quinazoline compounds with different active groups .
- Results or Outcomes: These compounds have shown potential as anti-cancer agents, although further research is needed to fully understand their mechanisms of action and potential therapeutic applications .
6. Anti-Convulsant Agents
- Summary of the Application: Quinazoline derivatives have been studied for their potential as anti-convulsant agents .
- Methods of Application: This typically involves the synthesis of quinazoline compounds and testing their effects on various neurological models .
- Results or Outcomes: Some quinazoline derivatives have shown promising anti-convulsant activity, but more research is needed to determine their potential for clinical use .
安全和危害
While specific safety and hazard information for 7-Bromoquinazoline was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
未来方向
属性
IUPAC Name |
7-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVULHBAEVRKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458338 | |
| Record name | 7-bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinazoline | |
CAS RN |
89892-22-8 | |
| Record name | 7-bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)
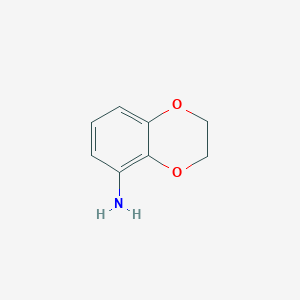
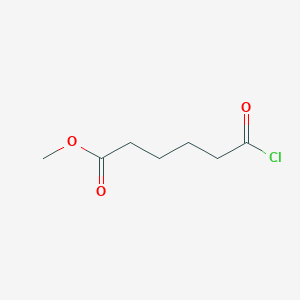
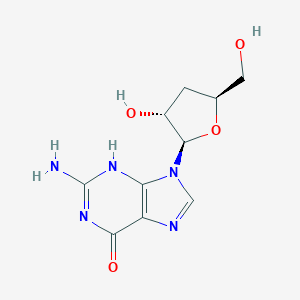
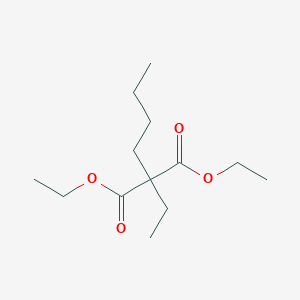
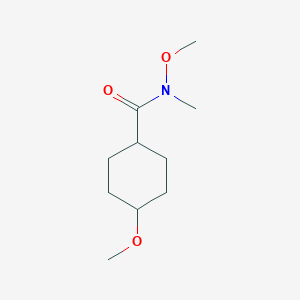

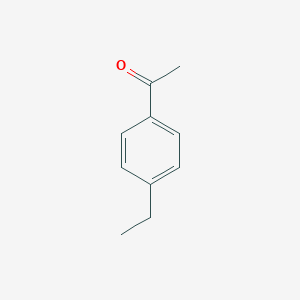
![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)
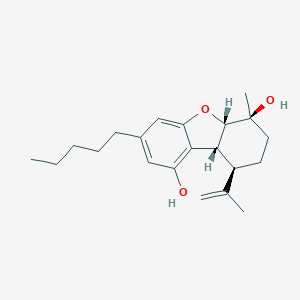

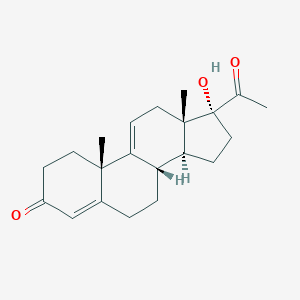
![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)
